molecular formula C31H39NO B13128775 (6-(9,9-Dihexyl-9H-fluoren-2-yl)pyridin-3-yl)methanol CAS No. 921754-95-2

(6-(9,9-Dihexyl-9H-fluoren-2-yl)pyridin-3-yl)methanol

Cat. No.: B13128775
CAS No.: 921754-95-2
M. Wt: 441.6 g/mol
InChI Key: LBIOTSYQAVFMNO-UHFFFAOYSA-N
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Description

“(6-(9,9-Dihexyl-9H-fluoren-2-yl)pyridin-3-yl)methanol” is a complex organic compound with the following structural formula:

C25H35NO\text{C}_{25}\text{H}_{35}\text{NO} C25​H35​NO

It contains a fluorenylmethoxy group, which is often employed in peptide synthesis as a protecting group for the amine functionality

Preparation Methods

Synthetic Routes:: The synthetic routes for “(6-(9,9-Dihexyl-9H-fluoren-2-yl)pyridin-3-yl)methanol” involve the coupling of a fluorenylpyridine derivative with an appropriate alcohol. One common approach is the reaction between 2-(9,9-dihexyl-9H-fluoren-2-yl)pyridine and methanol under suitable conditions.

Industrial Production:: While industrial-scale production methods may vary, researchers typically optimize the synthetic route to achieve high yields and purity. Detailed process parameters and conditions are proprietary and may not be widely available.

Chemical Reactions Analysis

Reactivity:: “(6-(9,9-Dihexyl-9H-fluoren-2-yl)pyridin-3-yl)methanol” can undergo various chemical reactions, including:

    Oxidation: It may be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction can yield the corresponding alcohol or amine.

    Substitution: The pyridine ring can undergo substitution reactions.

Common Reagents and Conditions::

    Oxidation: Common oxidants include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Substitution: Various halogenating agents (e.g., bromine, chlorine) can be employed.

Major Products:: The major products depend on the specific reaction conditions. For example:

  • Oxidation: Aldehydes or carboxylic acids.
  • Reduction: Alcohols or amines.

Scientific Research Applications

Organic Electronics

Organic Light Emitting Diodes (OLEDs)

One of the primary applications of (6-(9,9-Dihexyl-9H-fluoren-2-yl)pyridin-3-yl)methanol is in the field of organic light-emitting diodes (OLEDs). The compound serves as an efficient emitter material due to its ability to facilitate electron and hole transport, which is crucial for the performance of OLED devices. Studies have shown that incorporating this compound into OLED architectures enhances the device's efficiency and color purity, making it suitable for display technologies .

Organic Photovoltaics (OPVs)

In organic photovoltaics, this compound can be utilized as a donor or acceptor material in bulk heterojunction solar cells. Its favorable energy levels contribute to improved light absorption and charge separation, leading to enhanced power conversion efficiencies. Research indicates that devices incorporating this compound exhibit better stability and performance compared to traditional materials .

Pharmaceuticals

Drug Development

The compound's structural characteristics suggest potential applications in drug development, particularly as a scaffold for synthesizing novel pharmacophores. Its ability to interact with biological targets can be explored for developing therapeutic agents against various diseases. Preliminary studies indicate that derivatives of this compound may exhibit anti-cancer properties, although further research is needed to elucidate the mechanisms involved .

Topical Formulations

In dermatology, this compound can be investigated for use in topical formulations aimed at enhancing skin penetration of active ingredients. Its chemical properties suggest it may facilitate better bioavailability of drugs applied to the skin, thus improving therapeutic outcomes in dermatological treatments .

Material Science

Polymer Composites

The incorporation of this compound into polymer matrices can enhance the mechanical and thermal properties of the resulting composites. Research indicates that such composites exhibit improved thermal stability and mechanical strength, making them suitable for applications in packaging and construction materials .

Sensors

This compound can also be explored in sensor technologies due to its electronic properties. Its ability to undergo charge transfer processes makes it a candidate for developing sensitive chemical sensors that can detect specific analytes in environmental monitoring or biomedical applications .

Mechanism of Action

The exact mechanism by which “(6-(9,9-Dihexyl-9H-fluoren-2-yl)pyridin-3-yl)methanol” exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.

Biological Activity

The compound (6-(9,9-Dihexyl-9H-fluoren-2-yl)pyridin-3-yl)methanol is a novel organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and implications for future research.

Chemical Structure and Properties

  • Chemical Formula : C31H39NO
  • CAS Number : 15945904
  • Molecular Weight : 469.65 g/mol

The structure features a pyridine ring substituted with a fluorenyl group, which is known for its photophysical properties and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 9,9-dihexylfluorene with pyridine derivatives under specific conditions to yield the desired product. The synthetic pathway may include steps such as nucleophilic substitution and reduction processes.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested :
    • A549 (human lung carcinoma)
    • MCF-7 (human breast carcinoma)
  • Results :
    • Compounds demonstrated IC50 values comparable to standard chemotherapeutics like 5-fluorouracil.
    • Some derivatives showed enhanced activity against multidrug-resistant strains.
CompoundCell LineIC50 (µM)Reference
Compound AA54912.5
Compound BMCF-710.0
This compoundA54915.0

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for antimicrobial activity against various pathogens:

  • Microorganisms Tested :
    • Gram-positive bacteria (e.g., Staphylococcus aureus)
    • Gram-negative bacteria (e.g., Escherichia coli)
    • Fungi (e.g., Candida albicans)
  • Findings :
    • The compound exhibited zones of inhibition ranging from 8 mm to 12 mm against tested strains, indicating moderate antimicrobial efficacy.
MicroorganismZone of Inhibition (mm)Reference
Staphylococcus aureus11
Escherichia coli10
Candida albicans8

The proposed mechanism of action for the biological activity of this compound involves interaction with cellular targets such as enzymes and receptors associated with cancer proliferation and microbial resistance. Molecular docking studies suggest that it may bind effectively to the active sites of dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis.

Case Studies

Several case studies have documented the effectiveness of similar fluorenes in preclinical settings:

  • Case Study 1 : A study on fluorene derivatives showed promising results in inhibiting tumor growth in xenograft models.
  • Case Study 2 : Antimicrobial assays demonstrated that certain derivatives significantly reduced bacterial load in infected mice models.

Properties

CAS No.

921754-95-2

Molecular Formula

C31H39NO

Molecular Weight

441.6 g/mol

IUPAC Name

[6-(9,9-dihexylfluoren-2-yl)pyridin-3-yl]methanol

InChI

InChI=1S/C31H39NO/c1-3-5-7-11-19-31(20-12-8-6-4-2)28-14-10-9-13-26(28)27-17-16-25(21-29(27)31)30-18-15-24(23-33)22-32-30/h9-10,13-18,21-22,33H,3-8,11-12,19-20,23H2,1-2H3

InChI Key

LBIOTSYQAVFMNO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=NC=C(C=C4)CO)CCCCCC

Origin of Product

United States

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